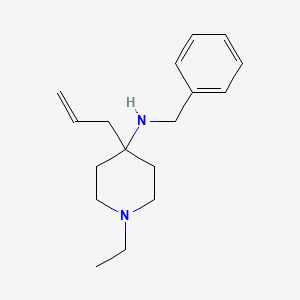

4-allyl-N-benzyl-1-ethyl-4-piperidinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperidine derivatives, including compounds structurally related to 4-allyl-N-benzyl-1-ethyl-4-piperidinamine, often involves complex organic reactions. A notable example is the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, achieved through a series of elimination, reduction, and bromination reactions, starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde (Bi, 2014).

Molecular Structure Analysis

The molecular structure and spectroscopic analysis, including FT-IR, FT-Raman, NMR, and molecular docking studies of related piperidine derivatives, provide insights into the conformational preference, HOMO-LUMO bandgap energy, and electron excitation analysis. For example, the study on 1-Benzyl-4-(N-Boc-amino)piperidine explored these aspects in depth, revealing the molecule's conformational preferences and reactive sites through comprehensive spectroscopic and computational approaches (Janani et al., 2020).

Chemical Reactions and Properties

Piperidine derivatives, including those similar to 4-allyl-N-benzyl-1-ethyl-4-piperidinamine, engage in a variety of chemical reactions, contributing to their diverse chemical properties. Notably, these compounds participate in palladium-catalyzed cross-coupling reactions, a key step in synthesizing N-allyl-4-piperidyl benzamide derivatives, demonstrating their versatility in forming complex organic molecules (Furman & Dziedzic, 2003).

Physical Properties Analysis

The crystal and molecular structure studies of related piperidine compounds underscore the importance of intramolecular and intermolecular hydrogen bonds in determining their physical properties. These structural analyses reveal how hydrogen bonding and molecular packing influence the compounds' solubility, melting points, and crystalline forms, as seen in various hydroxy derivatives of hydropyridine (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties of 4-allyl-N-benzyl-1-ethyl-4-piperidinamine derivatives are characterized by their reactivity in conjugate additions, asymmetric carbon-carbon bond formations, and their potential as intermediates in synthesizing biologically active molecules. These properties are influenced by the substituents on the piperidine nitrogen and the piperidine ring's conformation, which can significantly impact the compounds' chemical behavior and reactivity (Johnson et al., 2002).

Propiedades

IUPAC Name |

N-benzyl-1-ethyl-4-prop-2-enylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2/c1-3-10-17(11-13-19(4-2)14-12-17)18-15-16-8-6-5-7-9-16/h3,5-9,18H,1,4,10-15H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVUQERBZHTOEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)(CC=C)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5659403.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(4-fluorophenyl)sulfonyl]-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5659420.png)

![N-(3-hydroxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5659427.png)

![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5659444.png)

![2-(2,5-dioxoimidazolidin-1-yl)-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B5659452.png)

![3-[(3R*,4S*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5659456.png)

![(4aR*,8aR*)-2-acetyl-7-[2-(cyclopentyloxy)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5659458.png)

![(4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5659472.png)

![2,3-dimethyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1H-indole](/img/structure/B5659475.png)